2-[1-(2-Chlorophenyl)ethylideneamino]guanidine
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Overview
Description
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66 g/mol . It is also known by its IUPAC name, (2Z)-2-[1-(2-chlorophenyl)ethylidene]hydrazinecarboximidamide . This compound is characterized by the presence of a chlorophenyl group attached to an ethylideneamino guanidine structure.
Preparation Methods
The synthesis of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine typically involves the reaction of 2-chlorobenzaldehyde with aminoguanidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine can be compared with other similar compounds, such as:
1-{[1-(2-bromophenyl)ethylidene]amino}guanidine: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.
1-{[1-(2-fluorophenyl)ethylidene]amino}guanidine: The presence of a fluorophenyl group can influence the compound’s properties, such as its stability and interaction with biological targets.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)ethylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJYSCKAWTFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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